![molecular formula C21H20ClN3O2 B2454632 N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 898221-00-6](/img/structure/B2454632.png)
N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl groups, which are rings of six carbon atoms . One of the phenyl groups is substituted with a chlorine atom, and the other with a methyl group. The molecule also contains an acetamide group, which consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, phenyl groups, and acetamide group would all contribute to the overall structure. The chlorine and methyl substitutions on the phenyl groups could also influence the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. For example, the pyridazine ring might undergo reactions at the nitrogen atoms, and the acetamide group could be involved in reactions at the carbonyl carbon or the amine nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could affect its solubility in different solvents, and the size and shape of the molecule could influence its melting point and boiling point .Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structures of Related Compounds : A study on similar C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, found that these molecules are linked into complex sheets built solely from hydrogen bonds, demonstrating the intricate molecular interactions in these compounds (Narayana et al., 2016).
Synthesis of Novel Compounds
- Synthesis of Bis(Pyrazol-5-ols), Pyridones, and Benzo-[f]-thiochromene Derivatives : Research on the synthesis of new bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene derivatives incorporating the N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety has led to the creation of a variety of novel compounds, expanding the chemical library of such molecules (Arafat et al., 2022).
Biological Evaluation and Applications
- Evaluation of Antioxidant Properties : A study synthesized new derivatives of 2‐[2‐(4‐chlorophenyl)benzimidazole‐1‐yl]‐N‐(2‐arylmethyleneamino) acetamides and evaluated their antioxidant properties. These compounds showed significant effects in tests like NADPH-dependent lipid peroxidation levels and free radical scavenging properties, suggesting potential applications in fields requiring antioxidant agents (Ayhan-Kılcıgil et al., 2012).
- Antibacterial Activity of Acetamide Derivatives : Research on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus indicated that these compounds have moderate antibacterial potentials, highlighting their possible use in developing new antibacterial agents (Iqbal et al., 2017).
Safety and Hazards
Orientations Futures
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could include testing the compound in biological assays, studying its interactions with proteins, and investigating its potential uses in medicine or other fields .
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-2-6-17(7-3-15)19-10-11-21(27)25(24-19)14-20(26)23-13-12-16-4-8-18(22)9-5-16/h2-11H,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWTTAFUDPTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
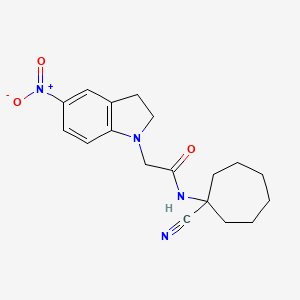

![5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2454551.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)
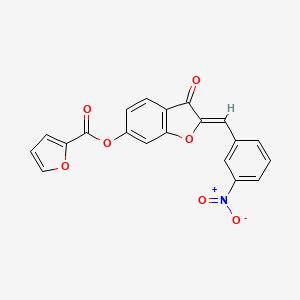
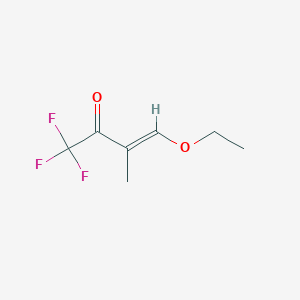
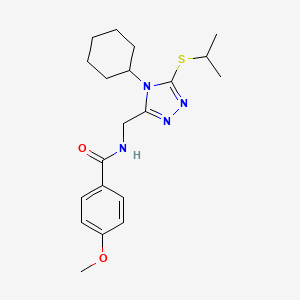
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2454565.png)
![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)
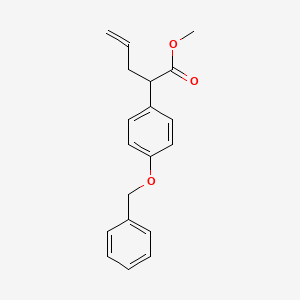
![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)

